
5-(2-(2,5-Dihydroxyphenyl)ethyl)-2-hydroxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-(2,5-Dihydroxyphenyl)ethyl)-2-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids This compound is characterized by the presence of multiple hydroxyl groups, which contribute to its chemical reactivity and potential biological activity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(2,5-Dihydroxyphenyl)ethyl)-2-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dihydroxyphenylacetic acid with appropriate reagents to introduce the hydroxybenzoic acid moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and the use of industrial reactors are employed to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
5-(2-(2,5-Dihydroxyphenyl)ethyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers, esters, or other substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or acids to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various ethers or esters.
科学的研究の応用
5-(2-(2,5-Dihydroxyphenyl)ethyl)-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant properties and its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
作用機序
The mechanism of action of 5-(2-(2,5-Dihydroxyphenyl)ethyl)-2-hydroxybenzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other proteins. These interactions can modulate biological processes, leading to its observed effects.
類似化合物との比較
Similar Compounds
2,5-Dihydroxybenzoic acid: Shares the hydroxybenzoic acid core but lacks the ethyl linkage.
2,5-Dihydroxyphenylacetic acid: Similar structure but with an acetic acid moiety instead of the hydroxybenzoic acid.
Gallic acid: Contains three hydroxyl groups on a benzoic acid core but differs in the position and number of hydroxyl groups.
Uniqueness
5-(2-(2,5-Dihydroxyphenyl)ethyl)-2-hydroxybenzoic acid is unique due to its specific arrangement of hydroxyl groups and the ethyl linkage, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
150258-65-4 |
|---|---|
分子式 |
C15H14O5 |
分子量 |
274.27 g/mol |
IUPAC名 |
5-[2-(2,5-dihydroxyphenyl)ethyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C15H14O5/c16-11-4-6-13(17)10(8-11)3-1-9-2-5-14(18)12(7-9)15(19)20/h2,4-8,16-18H,1,3H2,(H,19,20) |
InChIキー |
LFWUGCULXWIAOP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CCC2=C(C=CC(=C2)O)O)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




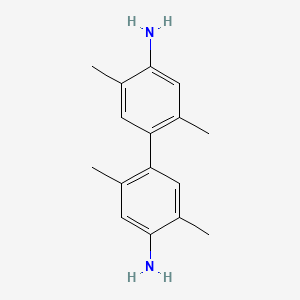
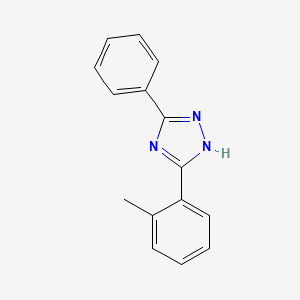
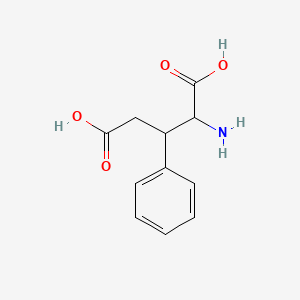
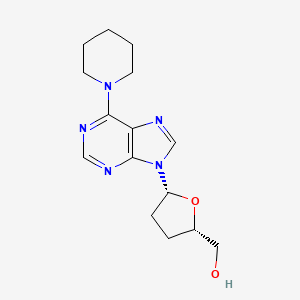
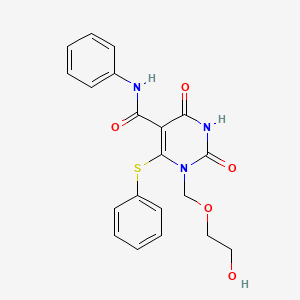
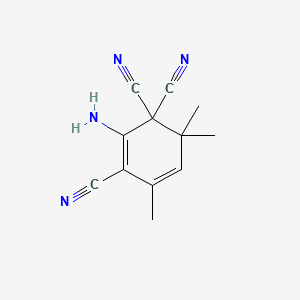
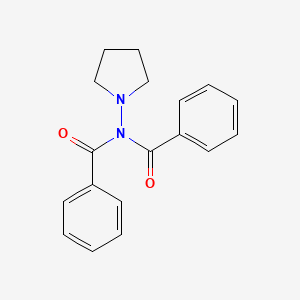
![3-[5-(3,5-difluorophenyl)-3-[[[(1S,3R)-3-fluorocyclopentyl]amino]methyl]-4-methylpyrazol-1-yl]propanenitrile](/img/structure/B12795171.png)
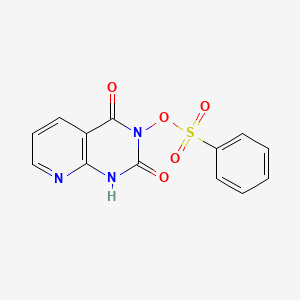
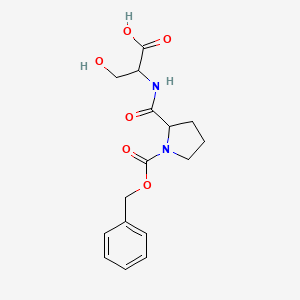
![Methyl 2-[2-(2-benzamidoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B12795186.png)

